[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate
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Overview
Description
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate is an organic compound with the molecular formula C22H42O4. It is characterized by its ester functional groups and a complex structure that includes multiple methyl groups and a nonanoate ester. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate typically involves esterification reactions. One common method is the reaction between nonanoic acid and 2,2,4-trimethyl-1,3-pentanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] heptanoate
- [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] valerate
- [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] octanoate
Uniqueness
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate is unique due to its specific ester configuration and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C22H42O4 |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate |
InChI |
InChI=1S/C22H42O4/c1-7-9-11-12-13-14-16-19(23)25-17-22(5,6)21(18(3)4)26-20(24)15-10-8-2/h18,21H,7-17H2,1-6H3/t21-/m1/s1 |
InChI Key |
DDAHZULAHQUUGJ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)OCC(C)(C)[C@@H](C(C)C)OC(=O)CCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC |
Origin of Product |
United States |
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